molecular formula C23H22FN3O2S B11577247 (5Z)-5-(4-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11577247
M. Wt: 423.5 g/mol
InChI Key: NIUXBDVVWJQZBH-HKWRFOASSA-N
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Description

The compound “(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a synthetic organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” typically involves the condensation of appropriate starting materials under specific conditions. For instance, the reaction might involve the use of a fluorophenyl aldehyde and a hexyl-substituted phenyl hydrazine in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids. It could serve as a probe to investigate biological pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biological activity could be harnessed to treat various diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The presence of the fluorophenyl group in “(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its chloro- and bromo-substituted counterparts.

Properties

Molecular Formula

C23H22FN3O2S

Molecular Weight

423.5 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-hexoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H22FN3O2S/c1-2-3-4-5-14-29-19-12-8-17(9-13-19)21-25-23-27(26-21)22(28)20(30-23)15-16-6-10-18(24)11-7-16/h6-13,15H,2-5,14H2,1H3/b20-15-

InChI Key

NIUXBDVVWJQZBH-HKWRFOASSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2

Origin of Product

United States

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